2-chloro-N-cycloheptyl-5-(4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
2-chloro-N-cycloheptyl-5-(4H-1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core substituted with a 2-chloro group, a cycloheptyl group, and a 1,2,4-triazole ring. The presence of the 1,2,4-triazole ring is particularly significant due to its wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities .
Preparation Methods
The synthesis of 2-chloro-N-cycloheptyl-5-(4H-1,2,4-triazol-4-yl)benzamide typically involves a multi-step process One common method starts with the chlorination of a benzamide derivative to introduce the 2-chloro groupThe final step involves the formation of the 1,2,4-triazole ring through a cyclization reaction with appropriate precursors .
Industrial production methods for this compound may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions efficiently .
Chemical Reactions Analysis
2-chloro-N-cycloheptyl-5-(4H-1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and triazole positions, to introduce different substituents
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-chloro-N-cycloheptyl-5-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Medicine: Due to its pharmacological properties, it is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-chloro-N-cycloheptyl-5-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to form hydrogen bonds with various biological targets, enhancing the compound’s binding affinity and selectivity. This interaction can inhibit the activity of enzymes or receptors involved in disease processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-cycloheptyl-5-(4H-1,2,4-triazol-4-yl)benzamide include other benzamide derivatives and triazole-containing compounds. For example:
Fluconazole: A triazole antifungal agent with a similar 1,2,4-triazole ring.
Voriconazole: Another triazole antifungal with a similar structure.
Triazolam: A triazole-containing benzodiazepine used as a sedative
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H19ClN4O |
---|---|
Molecular Weight |
318.80 g/mol |
IUPAC Name |
2-chloro-N-cycloheptyl-5-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C16H19ClN4O/c17-15-8-7-13(21-10-18-19-11-21)9-14(15)16(22)20-12-5-3-1-2-4-6-12/h7-12H,1-6H2,(H,20,22) |
InChI Key |
PQKXRBPQTWXWMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Origin of Product |
United States |
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